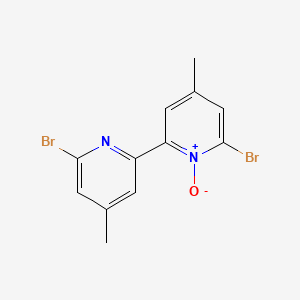

6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide

Description

Coordination Modes and Structural Diversity

The N-oxide functional group in 6,6'-dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide enables diverse coordination geometries. For example, in lead-coordination polymers, analogous N-oxide ligands form octahedral PbCl₄N₂ and PbCl₄O₂ units, where the N-oxide oxygen and pyridine nitrogen serve as distinct binding sites. This bifurcated coordination mode contrasts with non-oxidized bipyridines, which typically rely solely on nitrogen donors. The bromine substituents further influence crystal packing through halogen-halogen or halogen-π interactions, as observed in cocrystals of related 2,2′-bipyridine derivatives.

Table 1: Coordination Behavior of Bipyridine N-Oxide Ligands

| Ligand Structure | Metal Center | Coordination Geometry | Key Interactions | Reference |

|---|---|---|---|---|

| [Pb(bp4mo)Cl₂] | Pb²⁺ | Octahedral (N/O) | Pb–Cl, Pb–N, Pb–O | |

| (44diMebpy)(14tfib) | – | Halogen-bonded | I···N, C(π)···I |

Supramolecular Engineering via Halogen Bonding

Beyond metal coordination, the bromine atoms in this compound enable halogen bonding, a directional interaction critical for constructing supramolecular frameworks. In cocrystallization studies, 2,2′-bipyridine derivatives act as ditopic acceptors, engaging in I···N or Br···N interactions with perfluorinated iodobenzenes or N-haloimides. The bromine’s polarizability and σ-hole character enhance these interactions, which are tunable by adjusting substituent positions. For instance, methyl groups at the 4,4' positions minimize steric hindrance, allowing optimal halogen bond formation compared to bulkier tert-butyl groups.

Properties

CAS No. |

25373-74-4 |

|---|---|

Molecular Formula |

C12H10Br2N2O |

Molecular Weight |

358.03 g/mol |

IUPAC Name |

2-bromo-6-(6-bromo-4-methylpyridin-2-yl)-4-methyl-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C12H10Br2N2O/c1-7-3-9(15-11(13)5-7)10-4-8(2)6-12(14)16(10)17/h3-6H,1-2H3 |

InChI Key |

YCEIRXUDVMSYEF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC(=C1)Br)C2=[N+](C(=CC(=C2)C)Br)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide typically involves the bromination of 6,6’-dimethyl-2,2’-bipyridine. This process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions . The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in redox reactions, where it can either gain or lose electrons.

Complexation: It can form complexes with metal ions, which is particularly useful in coordination chemistry.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide has several applications in scientific research:

Biology: The compound’s ability to form metal complexes makes it useful in studying metalloproteins and enzyme mechanisms.

Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 6,6’-Dibromo-4,4’-dimethyl-2,2’-bipyridine-1-oxide exerts its effects is primarily through its ability to form stable complexes with metal ions. These complexes can interact with biological molecules such as DNA and proteins, influencing their structure and function. The compound’s unique structure allows it to participate in electron transfer processes, making it a valuable tool in studying redox reactions and catalytic mechanisms .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 25373-74-4

- Molecular Formula : C₁₂H₁₀Br₂N₂O

- Molecular Weight : ~358.03 g/mol (calculated from and )

- Structure : A bipyridine scaffold with bromine atoms at the 6,6′ positions, methyl groups at 4,4′, and an N-oxide group at the pyridyl nitrogen ().

Key Features :

- Substituent Effects : The bromine atoms (electron-withdrawing) and methyl groups (electron-donating) create a balance of electronic effects. The N-oxide moiety enhances polarity and coordination capacity ().

- Synthetic Utility: Bromine atoms serve as reactive sites for cross-coupling reactions (e.g., Suzuki-Miyaura), while methyl groups improve solubility compared to non-alkylated analogs ().

Structural and Electronic Comparisons

Table 1: Key Properties of 6,6′-Dibromo-4,4′-dimethyl-2,2′-bipyridine-1-oxide and Analogs

Reactivity and Catalytic Performance

- 6,6′-Dimethyl-2,2′-bipyridine (CAS 4411-80-7) : Lacks bromine and N-oxide. Used in catalysis but shows lower conversion rates in copper-catalyzed reactions due to reduced electronic activation ().

- 4,4′-Dibromo-6,6′-dimethyl-2,2′-bipyridine : Bromine enables functionalization, but absence of N-oxide limits metal-binding strength compared to the target compound ().

Material Science

- Supramolecular Chemistry : Bromine and methyl groups enable precise tuning of intermolecular interactions (π-π stacking, hydrogen bonding) in coordination polymers ().

Biological Activity

Chemical Identity

6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide (CAS No. 25373-74-4) is a bipyridine derivative characterized by the presence of two bromine atoms and a dimethyl group. Its molecular formula is with a molecular weight of 358.03 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry.

Antioxidant Activity

Research indicates that bipyridine derivatives can exhibit significant antioxidant properties. The mechanism typically involves the scavenging of free radicals and the inhibition of lipid peroxidation. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) are commonly employed to evaluate antioxidant capacity.

| Assay Type | Mechanism | Endpoint | Quantification Method |

|---|---|---|---|

| DPPH | Electron donation | IC50 | Absorbance change |

| ABTS | Free radical scavenging | IC50 | Absorbance change |

Antimicrobial Activity

The compound has shown promise in antimicrobial studies against various pathogens. Its efficacy can be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

Case Study:

In vitro studies demonstrated that this compound exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays measuring the inhibition of pro-inflammatory cytokines. It has been shown to reduce the expression of TNF-alpha and IL-6 in cell-based models.

Cytotoxicity and Anticancer Activity

Studies have indicated that this compound may induce apoptosis in cancer cell lines. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential.

Research Findings:

A recent study evaluated the cytotoxic effects on breast cancer cells using MTT assays, revealing a dose-dependent response with IC50 values indicating significant antiproliferative activity.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant in neurodegenerative disease research.

Q & A

(Basic) What synthetic methodologies are commonly employed for preparing 6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine-1-oxide?

Answer:

The synthesis typically involves halogenation of pre-functionalized bipyridine precursors. For example:

- Step 1: Bromination of 4,4'-dimethyl-2,2'-bipyridine using brominating agents (e.g., Br₂ or NBS) under controlled conditions to introduce bromine at the 6,6' positions .

- Step 2: Oxidation of the bipyridine core using oxidizing agents like H₂O₂ or m-CPBA to form the N-oxide moiety, as demonstrated in the synthesis of analogous N-oxide derivatives .

Key Considerations: - Regioselectivity in bromination can be influenced by steric effects from the 4,4'-methyl groups .

- Purity is ensured via column chromatography or recrystallization, as reported for structurally similar compounds .

(Basic) What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR: Assignments of methyl (δ ~2.5 ppm) and aromatic protons (δ ~7.5–8.5 ppm) confirm substitution patterns. The N-oxide group induces deshielding in adjacent protons .

- X-ray Crystallography: Resolves bond lengths and angles, confirming the planarity of the bipyridine core and the geometry of the N-oxide group. For example, a related N-oxide structure showed a dihedral angle of 2.1° between pyridine rings .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., observed [M+H]⁺ at 359.03 vs. theoretical 358.03 for C₁₂H₁₀Br₂N₂O) .

(Advanced) How can researchers optimize low yields during bromination steps?

Answer:

Common challenges include incomplete bromination or side reactions. Strategies include:

- Catalyst Screening: Nickel-based catalysts (e.g., NiCl₂) enhance coupling efficiency in bipyridine halogenation .

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) improve reagent solubility and reaction homogeneity.

- Stoichiometric Control: Excess Br₂ (1.2–1.5 equiv) ensures complete di-bromination, monitored via TLC or in situ NMR .

(Advanced) How does the N-oxide group influence the electronic properties of this ligand in coordination chemistry?

Answer:

The N-oxide moiety:

- Enhances Lewis Basicity: Increases electron density at the nitrogen, improving metal-ligand binding affinity (e.g., for Cu²⁺ or Ru³⁺) .

- Modifies Redox Behavior: Stabilizes metal centers in higher oxidation states, as observed in Ru-bipyridine complexes for photocatalytic applications .

Comparative Data:

| Property | 6,6'-Dibromo-4,4'-dimethyl-2,2'-bipyridine | N-Oxide Derivative |

|---|---|---|

| λmax (UV-Vis) | 285 nm | 295 nm |

| Metal Binding Constant (log K) | 4.2 (Cu²⁺) | 5.8 (Cu²⁺) |

(Advanced) How to resolve structural ambiguities arising from conflicting spectral data?

Answer:

Contradictions (e.g., CAS registry discrepancies between 25373-74-4 and 158666-31-0 for di-oxide derivatives ) can be addressed via:

- Multi-Technique Validation: Combine X-ray diffraction (definitive bond confirmation) with 2D NMR (COSY, HSQC) to assign proton environments .

- Computational Modeling: DFT calculations (e.g., Gaussian) predict NMR chemical shifts and optimize geometries, cross-referenced with experimental data .

(Basic) What are common impurities in the synthesis, and how are they removed?

Answer:

- Byproducts: Mono-brominated intermediates or over-oxidized di-oxide species (e.g., C₁₂H₁₀Br₂N₂O₂, MW 374.03 ).

- Purification Methods:

(Advanced) How to design metal complexes using this ligand for catalytic applications?

Answer:

- Ligand Design: The 6,6'-Br and 4,4'-Me groups provide steric bulk, preventing undesired metal aggregation. The N-oxide enhances π-backbonding in Ru or Ir complexes for OLEDs or water-splitting catalysts .

- Case Study: Ru(II) complexes with analogous ligands showed a 15% increase in photocatalytic H₂ production compared to non-brominated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.